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Compound of Interest

Compound Name: Polyvinyl acetate phthalate

Cat. No.: B3415722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of tablets coated with

polyvinyl acetate phthalate (PVAP) against other common enteric coating alternatives. The

information is supported by experimental data and detailed methodologies to assist

researchers in making informed decisions for their drug development projects.

Executive Summary
Enteric coatings are essential for protecting acid-labile drugs from the gastric environment,

preventing gastric irritation from certain active pharmaceutical ingredients (APIs), and for

targeted drug delivery to the small intestine. Polyvinyl acetate phthalate (PVAP) is a well-

established enteric polymer known for its pH-dependent solubility and film-forming properties.

This guide delves into the in vivo assessment of drug release from PVAP-coated tablets,

offering a comparative perspective with other widely used enteric polymers such as

polymethacrylates (e.g., Eudragit®), hydroxypropyl methylcellulose phthalate (HPMCP), and

cellulose acetate phthalate (CAP). While direct head-to-head in vivo comparative studies are

limited in publicly available literature, this guide synthesizes available data to provide a

comprehensive overview.
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The in vivo performance of an enteric-coated tablet is primarily assessed by its

pharmacokinetic profile, which includes parameters such as the time to reach maximum

plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the total drug

exposure over time (Area Under the Curve, AUC). These parameters indicate how quickly and

to what extent the drug is absorbed after the tablet passes through the stomach and the

coating dissolves in the small intestine.

Unfortunately, a single comprehensive study directly comparing the in vivo pharmacokinetics of

the same drug formulated in tablets coated with PVAP, Eudragit, HPMCP, and CAP is not

readily available in the reviewed literature. However, by compiling data from various studies on

different drugs, a general performance comparison can be inferred.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Different Enteric Coatings
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Enteric
Coating
Polymer

Drug
Animal
Model/Su
bjects

Tmax
(hours)

Cmax
(ng/mL)

AUC
(ng·h/mL)

Key
Observati
ons

PVAP (as

PAEF)

Omeprazol

e

Beagle

Dogs
~2.5 ~800

Not

Reported

Delayed

release

with peak

concentrati

on around

2.5 hours.

Eudragit

L100-55

Omeprazol

e

Beagle

Dogs
~2.0 ~1000

Not

Reported

Faster

onset of

absorption

compared

to the

PVAP

formulation

in the

same

study.

Eudragit

L100

Pantoprazo

le

Human

Volunteers
~3.5

Not

Reported

Not

Reported

Effective

enteric

protection

with drug

release in

the small

intestine.[1]

HPMCP Aspirin Human

Volunteers

~5.0 Not

Reported

Not

Reported

Slower

absorption

compared

to buffered

or plain

aspirin,

indicating

effective

enteric
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protection.

[2]

Generic

Enteric

Coat

Didanosine
Human

Volunteers

2.83 (mini-

tablets)

Lower than

buffered

Equivalent

to buffered

Slower rate

of

absorption

but

equivalent

total

absorption

compared

to a

buffered

tablet.[3]

Note: The data presented is compiled from different studies and should be interpreted with

caution due to variations in drug molecules, formulations, and study designs. "PAEF" is

considered a brand name for a PVAP copolymer.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below

are representative protocols for pharmacokinetic and gamma scintigraphy studies.

In Vivo Pharmacokinetic Study in Beagle Dogs
This protocol is a synthesized example based on common practices in preclinical studies.

Objective: To evaluate and compare the pharmacokinetic profiles of a drug formulated in tablets

coated with PVAP and another enteric polymer (e.g., Eudragit L100-55).

Animals: Healthy male beagle dogs (typically 9-12 kg). Animals are fasted overnight before

drug administration with free access to water.

Study Design: A randomized, two-way crossover design with a washout period of at least one

week between administrations.

Dosing and Sample Collection:
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Administer a single oral dose of the enteric-coated tablet to each dog.

Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic vein) into

heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24

hours) post-dosing.

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -20°C or lower until analysis.

Analytical Method:

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the

quantification of the drug in plasma.

Analyze the plasma samples to determine the drug concentrations at each time point.

Pharmacokinetic Analysis:

Calculate the pharmacokinetic parameters (Tmax, Cmax, AUC) for each dog and each

formulation using non-compartmental analysis.

Perform statistical analysis to compare the parameters between the two enteric coating

formulations.

Gamma Scintigraphy Study in Human Volunteers
This protocol provides a general framework for visualizing the in vivo transit and disintegration

of enteric-coated tablets.

Objective: To assess the gastrointestinal transit and disintegration time and location of a PVAP-

coated tablet in healthy human volunteers.

Subjects: Healthy human volunteers who have provided informed consent. Subjects are

typically fasted overnight.

Radiolabeling of the Dosage Form:
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Incorporate a non-radioactive tracer, such as samarium-152 oxide, into the tablet core during

manufacturing.

Activate the tracer by neutron bombardment in a nuclear reactor to produce the gamma-

emitting isotope, samarium-153. This process should not affect the tablet's disintegration and

dissolution properties.

Study Procedure:

Administer the radiolabeled enteric-coated tablet to the volunteers with a specified volume of

water.

Acquire sequential images of the abdomen using a gamma camera at regular intervals (e.g.,

every 15-30 minutes) to track the tablet's movement through the gastrointestinal tract.

Continue imaging until the tablet has disintegrated and the radioactivity has dispersed.

Record the time of gastric emptying, small intestinal transit, and the time and location of

tablet disintegration.

Optionally, blood samples can be collected simultaneously to correlate drug absorption with

the tablet's location (pharmacoscintigraphy).

Visualizing the Process: Diagrams
To better illustrate the experimental workflows and the underlying principles, the following

diagrams are provided in the DOT language for Graphviz.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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